![molecular formula C12H19Cl2NO4 B14698547 Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate CAS No. 18352-45-9](/img/structure/B14698547.png)
Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two diethyl ester groups and a bis(2-chloroethyl)amino group attached to a butenedioate backbone. It is commonly used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate typically involves the reaction of diethyl but-2-enedioate with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to known chemotherapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the disruption of cellular functions. This mechanism is similar to that of alkylating agents used in chemotherapy, which target DNA and inhibit cell division.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-chloroethyl)amine: A related compound with similar chemical properties.
Diethyl but-2-enedioate: Shares the butenedioate backbone but lacks the bis(2-chloroethyl)amino group.
Mechlorethamine: A well-known chemotherapeutic agent with structural similarities.
Uniqueness
Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate is unique due to its combination of diethyl ester and bis(2-chloroethyl)amino groups, which confer distinct chemical reactivity and potential biological activities. Its dual functionality makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
18352-45-9 |
|---|---|
Molekularformel |
C12H19Cl2NO4 |
Molekulargewicht |
312.19 g/mol |
IUPAC-Name |
diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate |
InChI |
InChI=1S/C12H19Cl2NO4/c1-3-18-11(16)9-10(12(17)19-4-2)15(7-5-13)8-6-14/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
CQJPHACOGMOIOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(C(=O)OCC)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




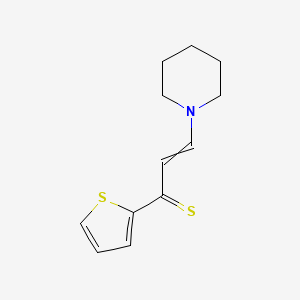
![1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane](/img/structure/B14698492.png)
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)
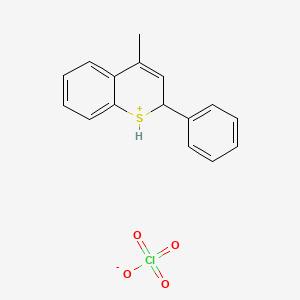
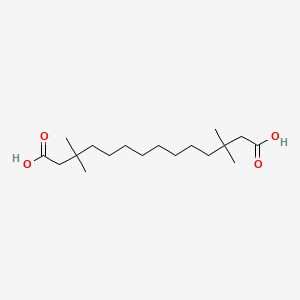
![N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B14698518.png)
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
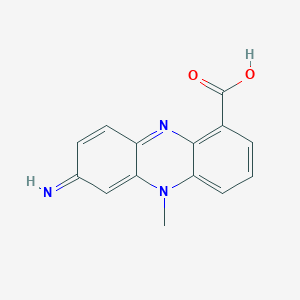
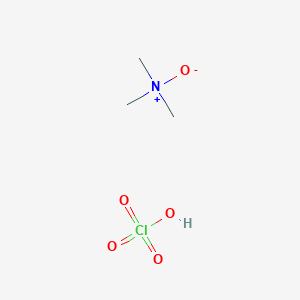
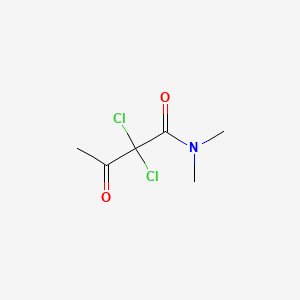
![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)

